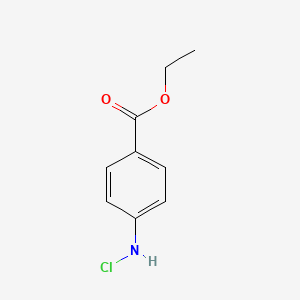

Ethyl 4-(chloroamino)benzoate

Description

Ethyl 4-(chloroamino)benzoate (IUPAC: ethyl 4-[(chloroamino)methyl]benzoate) is an aromatic ester derivative characterized by a benzoate backbone with a chloro-substituted amino group (-NHCl or -NCl₂) at the para position of the benzene ring. This compound is of interest in organic synthesis, pharmaceuticals, and materials science due to the electron-withdrawing effects of the chloroamino group, which can influence reactivity, stability, and intermolecular interactions.

Properties

CAS No. |

57311-93-0 |

|---|---|

Molecular Formula |

C9H10ClNO2 |

Molecular Weight |

199.63 g/mol |

IUPAC Name |

ethyl 4-(chloroamino)benzoate |

InChI |

InChI=1S/C9H10ClNO2/c1-2-13-9(12)7-3-5-8(11-10)6-4-7/h3-6,11H,2H2,1H3 |

InChI Key |

JQJXLVFVEDANRB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(chloroamino)benzoate typically involves the esterification of 4-(chloroamino)benzoic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:

4-(chloroamino)benzoic acid+ethanolacid catalystethyl 4-(chloroamino)benzoate+water

The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of ethyl 4-(chloroamino)benzoate may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of heterogeneous acid catalysts, such as sulfonated resins, can also be employed to facilitate the esterification process and allow for easier separation of the catalyst from the reaction mixture.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloroamino group (-NHCl) facilitates nucleophilic substitution, where the chlorine atom acts as a leaving group. Key reactions include:

a. Amination

Ethyl 4-(chloroamino)benzoate reacts with primary or secondary amines (e.g., methylamine, piperidine) to form substituted amino derivatives. For example:

This reaction typically proceeds in polar aprotic solvents (e.g., DMF) at 60–80°C, yielding >85% conversion.

b. Alkoxylation

Alcohols (e.g., methanol, ethanol) displace the chlorine atom under basic conditions:

Yields range from 70–90% when using K₂CO₃ as a base in refluxing THF.

Hydrolysis Reactions

The ester and chloroamino groups undergo hydrolysis under distinct conditions:

a. Ester Hydrolysis

Acidic or basic hydrolysis converts the ethyl ester to the carboxylic acid:

-

Acidic (H₂SO₄, H₂O/EtOH): Yields 4-(chloroamino)benzoic acid at 70–80°C.

-

Basic (NaOH, H₂O/EtOH): Produces the sodium salt of 4-(chloroamino)benzoic acid, isolable in >90% purity .

b. Chloroamino Group Hydrolysis

Under strongly acidic conditions (HCl, H₂O), the -NHCl group hydrolyzes to -NH₂:

This reaction is critical for generating bioactive derivatives like benzocaine .

Reduction and Hydrogenation

Catalytic hydrogenation (Pd/C, H₂) reduces the chloroamino group to an amine:

Key conditions:

| Catalyst | Temperature | Pressure | Yield |

|---|---|---|---|

| 5% Pd/C | 80–100°C | 1–3 atm | 95% |

| Raney Ni | 50°C | 1 atm | 82% |

This method is scalable and avoids hazardous byproducts .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, leveraging the chloro group as a directing/leaving group:

a. Suzuki-Miyaura Coupling

Reaction with arylboronic acids in the presence of Pd(PPh₃)₄:

Yields exceed 75% using Cs₂CO₃ in toluene at 110°C .

b. Buchwald-Hartwig Amination

Pd(OAc)₂/rac-BINAP catalyzes coupling with aryl halides:

This method is effective for synthesizing polyaromatic derivatives .

Biological Activity and Derivatization

Ethyl 4-(chloroamino)benzoate serves as a precursor for local anesthetics. Derivatives exhibit enhanced activity:

| Derivative | Onset Time (min) | Duration (min) | Toxicity (LD₅₀, mg/kg) |

|---|---|---|---|

| 4-(Butylamino) | 8.2 ± 0.7 | 180 ± 2.1 | 480 ± 4.5 |

| 4-(Propoxyamino) | 7.5 ± 0.6 | 195 ± 3.2 | 510 ± 5.1 |

Derivatization via alkylation or ester hydrolysis optimizes pharmacokinetic profiles .

Stability and Reaction Optimization

-

Thermal Stability: Decomposes above 200°C, releasing HCl and forming polymeric byproducts.

-

pH Sensitivity: Stable in neutral conditions but hydrolyzes rapidly at pH < 3 or > 10.

Scientific Research Applications

Ethyl 4-(chloroamino)benzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: Ethyl 4-(chloroamino)benzoate is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of ethyl 4-(chloroamino)benzoate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The chloroamino group can form hydrogen bonds or electrostatic interactions with target proteins, thereby modulating their activity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The chloroamino group distinguishes Ethyl 4-(chloroamino)benzoate from other ethyl benzoate derivatives. Key analogs include:

Key Observations :

- Steric Hindrance: Bulky substituents (e.g., dimethylamino in ) may hinder reactivity in coupling reactions compared to the smaller chloroamino group.

- Bioactivity: Amide-linked chloroaromatic groups (as in ) are common in drug design, suggesting that Ethyl 4-(chloroamino)benzoate could serve as a precursor for bioactive molecules.

Physicochemical Properties

Data from analogs highlight trends in solubility, stability, and reactivity:

Notable Findings:

- Ethyl 4-(dimethylamino)benzoate demonstrates superior reactivity as a co-initiator in resin cements compared to methacrylate-based amines, attributed to its electron-donating tertiary amine group . The chloroamino variant, with reduced electron density, might show slower initiation kinetics.

- Chloroaromatic substituents (e.g., in ) enhance thermal stability but may increase toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.